molecular formula C9H12O3S B128698 Ethyl p-toluenesulfonate CAS No. 80-40-0

Ethyl p-toluenesulfonate

Cat. No. B128698
CAS RN: 80-40-0
M. Wt: 200.26 g/mol
InChI Key: VRZVPALEJCLXPR-UHFFFAOYSA-N
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Description

Ethyl p-toluenesulfonate is a chemical compound that is part of the toluenesulfonates family. It is an ester of p-toluenesulfonic acid and ethanol. This compound is of interest due to its potential applications in various chemical synthesis processes and its role as an intermediate in the production of more complex molecules.

Synthesis Analysis

The synthesis of ethyl p-toluenesulfonate and related compounds has been explored in several studies. A chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates has been reported, which serves as a convenient intermediate for various heterobifunctional PEG derivatives . Another study describes the synthesis of ethyl p-toluenesulfonate-β-methoxy from ethylene glycol monoethyl ether and p-toluene sulfonyl chloride, with NaOH as a catalyst, achieving a yield of 76.2% and a purity of 97.6% . Additionally, the reaction of ethyl acetoacetate with anhydrous p-toluenesulfonic acid has been shown to produce ethyl isodehydroacetate and ethyl p-toluenesulfonate under different conditions .

Molecular Structure Analysis

The molecular structure of ethyl p-toluenesulfonate is characterized by the presence of an ethyl group attached to the sulfonate functional group, which is in turn bonded to a toluene ring. The structure has been confirmed through various analytical techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and elementary analysis .

Chemical Reactions Analysis

Ethyl p-toluenesulfonate participates in various chemical reactions. For instance, the solvolysis of a related compound, 2-p-anisyl-1-ethyl p-toluenesulfonate, has been studied, showing complete 14C-scrambling between carbon atoms in certain solvents, indicating anchimeric assistance in the solvolysis process . Polymers of ethylene methacrylate toluenesulfonate have been shown to be strong alkylating agents, reacting with a wide range of nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl p-toluenesulfonate derivatives are influenced by their molecular structure. The presence of the ethyl group and the toluenesulfonate moiety imparts certain hydrophobic and hydrophilic characteristics, respectively. These properties are crucial for their application in bioconjugation chemistry, where the balance of hydrophilicity and chain flexibility is important . The synthesis methods developed aim to achieve high purity and monodispersity, which are essential for the compound's performance in subsequent chemical reactions .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ethyl p-toluenesulfonate-β-methoxy was synthesized using ethylene glycol monoethyl ether and p-toluene sulfonyl chloride, proving useful in organic synthesis (Fan Shao-hua, 2002).
  • It is involved in the chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate, a heterobifunctional oligo(ethylene glycol) derivative (Adam M. Wawro et al., 2016).
  • p-Toluenesulfonic acid monohydrate, related to ethyl p-toluenesulfonate, acts as a catalyst for synthesizing highly functionalized piperidines (S. Sajadikhah et al., 2012).

Catalysis and Chemical Modifications

  • The compound finds use in the synthesis of isocoumarins, serving as a catalyst in chemical reactions (G. L. Bras et al., 2008).
  • Ethyl p-toluenesulfonate is utilized in catalytic processes for the methoxycarbonylation of olefins, showcasing its versatility in organic chemistry (O. V. Gusev et al., 2003).

Biochemical Applications

  • It serves as a sensitive reagent for HPLC with fluorescence detection in bioanalysis, particularly in the determination of bile acids (J. You et al., 2010).

Material Science and Engineering

  • Ethyl p-toluenesulfonate derivatives contribute to the development of second-order nonlinear optics, enhancing the field of optical materials (S. Okada et al., 2003).
  • It plays a role in the electrical control of cell density and morphology on conducting polymer surfaces, bridging the gap between bioelectronics and materials science (A. Wan et al., 2009).

Environmental and Energy Applications

  • In the field of environmental science, it assists in the formation of deep-eutectic solvents for solubilizing metal oxides, contributing to sustainable chemistry practices (Nerea Rodriguez Rodriguez et al., 2019).

Safety And Hazards

Ethyl p-toluenesulfonate is moderately toxic by subcutaneous and intraperitoneal routes . It is a questionable carcinogen with experimental tumorigenic data . It is combustible when exposed to heat or flame and can react with oxidizing materials . When heated to decomposition, it emits highly toxic fumes of SOx .

properties

IUPAC Name

ethyl 4-methylbenzenesulfonate
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InChI

InChI=1S/C9H12O3S/c1-3-12-13(10,11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
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InChI Key

VRZVPALEJCLXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H12O3S
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DSSTOX Substance ID

DTXSID2058833
Record name Benzenesulfonic acid, 4-methyl-, ethyl ester
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Molecular Weight

200.26 g/mol
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Physical Description

Unstable solid; mp = 33 deg C; [Hawley] White solid; mp = 32-34 deg C; [MSDSonline]
Record name Ethyl p-methylbenzenesulfonate
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Boiling Point

173 °C @ 15 MM HG
Record name ETHYL P-METHYLBENZENESULFONATE
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Flash Point

316 °F
Record name ETHYL P-METHYLBENZENESULFONATE
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Solubility

INSOL IN WATER; SOL IN ALC, ETHER, HOT ACETIC ACID, SOL IN HOT ETHYL ACETATE
Record name ETHYL P-METHYLBENZENESULFONATE
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Density

1.17
Record name ETHYL P-METHYLBENZENESULFONATE
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Vapor Pressure

0.000241 [mmHg]
Record name Ethyl p-methylbenzenesulfonate
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Product Name

Ethyl p-toluenesulfonate

Color/Form

MONOCLINIC CRYSTALS, MONOCLINIC PRISMS FROM ACETIC ACID, ETHYL ACETATE

CAS RN

80-40-0
Record name Ethyl p-toluenesulfonate
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Record name Ethyl p-methylbenzenesulfonate
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Record name Ethyl p-toluenesulfonate
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Record name Benzenesulfonic acid, 4-methyl-, ethyl ester
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Record name Ethyl toluene-4-sulphonate
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Record name ETHYL P-METHYLBENZENESULFONATE
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Record name ETHYL P-METHYLBENZENESULFONATE
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Melting Point

33 °C
Record name ETHYL P-METHYLBENZENESULFONATE
Source Hazardous Substances Data Bank (HSDB)
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Synthesis routes and methods

Procedure details

A portion of the crude 2-(imidazol-1-yl)ethanol (10 g, 89 mmol) and triethylamine (10.1 g, 100 mmol) were dissolved in methylene chloride (250 ml), tosyl chloride (17.5 g, 92 mmol) was added over 5 minutes as a solid, giving an exotherm to reflux. The reaction was stirred for 30 minutes at ambient temperature then quenched into 250 ml of 1M hydrogen chloride and 250 ml of methylene chloride. The organic phase was washed with brine and dried by passing it through a phase separator paper. Removal of the solvent by evaporation and purification by flash chromatography using methylene chloride/methanol/ammonia (100/10/1) gave 2-(imidazo]-1-yl)ethyl paratoluene sulphonate (10.95 g, 46%, impure). 4-Hydroxy-5-methoxy-2-nitrobenzamide (3 g, 15.3 mmol), (prepared as described for the starting material in Example 23), and 2-(imidazol-1-yl)ethyl paratoluene sulphonate (7 g, impure) were mixed in the presence of potassium carbonate (5 g, 72 mmol) and anhydrous DMF (20 ml) and heated at 100° C. for 3 hours. The reaction mixture was allowed to cool to ambient temperature and the DMF was removed by evaporation. The residue was resuspended in methylene chloride/methanol/ammnonia (100/10/1) and silica (15 g) was added. The solvent was removed by evaporation and the resulting powder was placed on the top of a silica gel column and eluted using first methylene chloride and slowly increasing the solvent polarity up to methylene chloride/methanol/ammnonia (100/10/1). Removal of the solvent by evaporation gave 4-(2-(imidazol-1-yl)ethoxy)-5-methoxy-2-nitrobenzaride as a cream solid (2.53 g, 55%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl p-toluenesulfonate
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Citations

For This Compound
707
Citations
A Nageswari… - Scientia …, 2011 - mdpi.com
… HPLC/UV method has been developed and validated for the determination of two potential genotoxic impurities, namely methyl p-toluenesulfonate (MPTS) and ethyl p-toluenesulfonate (…
Number of citations: 8 www.mdpi.com
J You, Y Shi, Y Ming, Z Yu, Y Yi, J Liu - Chromatographia, 2004 - Springer
A pre-column derivatization method with 1,2-benzo-3,4-dihydrocarbazole-9-ethyl-p-toluenesulfonate (BDETS) as labeling reagent followed by high-performance liquid chromatography …
Number of citations: 48 link.springer.com
K Ueda - Bulletin of the Chemical Society of Japan, 1979 - journal.csj.jp
A Convenient Method of Preparing p-Toluenesulfonates of Ethyl Esters of Amino Acids Using Ethyl p-Toluenesulfonate | Bulletin of the Chemical Society of Japan … A Convenient …
Number of citations: 13 www.journal.csj.jp
HR McCleary, LP Hammett - Journal of the American Chemical …, 1941 - ACS Publications
… Ethyl p-Toluenesulfonate with … Ethyl p-Toluenesulfonate.—EastmanKodak Company "Practical” … Ethyl P-Toluenesulfonate with …
Number of citations: 27 pubs.acs.org
RS TIPSON, MA CLAPP… - The Journal of Organic …, 1947 - ACS Publications
In 1897 it ivas observed (1) that potassium iodide (in hot alcohol or acetone) converts ethyl p-bromobenzenesulfonate to ethyl iodide. Many years later, methyl and ethyl iodides (2, 3) …
Number of citations: 62 pubs.acs.org
WG Dauben, JL Chitwood - Journal of the American Chemical …, 1968 - ACS Publications
… The rate of ethyl p-toluenesulfonate increases in ethyl alcohol due to the increase in nucleophilicity and decreases in … Thus, the solvolysis rate of ethyl ptoluenesulfonate is more …
Number of citations: 21 pubs.acs.org
J You, Y Fu, Z Sun, Y Suo - Analytical and bioanalytical chemistry, 2010 - Springer
2-(5-Benzoacridine)ethyl-p-toluenesulfonate (BAETS), a dual-sensitive probe, was reacted with bile acids in the presence of K 2 CO 3 catalyst in dimethyl sulfoxide (DMSO) solvent to …
Number of citations: 23 link.springer.com
D SONG, Q XU, M REN, G DUAN - Chinese Journal of …, 2012 - ingentaconnect.com
… -QTOF MS to detect ethyl p-toluenesulfonate in enalapril maleate … The recoveries(n=9) of ethyl p-toluenesulfonate in enalapril … sensitive for detecting ethyl p-toluenesulfonate in enalapril …
Number of citations: 0 www.ingentaconnect.com
Y NITTA, Y ARAKAWA - Chemical and Pharmaceutical Bulletin, 1983 - jstage.jst.go.jp
… out the reaction at further elevated temperature in refluxing benzene, we found a novel synthetic reaction yielding an unusual product which was identified as ethyl p-toluenesulfonate (2…
Number of citations: 4 www.jstage.jst.go.jp
CC Lee, R Tkachuk, GP Slater - Tetrahedron, 1959 - Elsevier
… and formolysis of 2-phenyl-l- ‘“C-ethyl p-toluenesulfonate (I) were interrupted when the reactions were … observed in the products of solvolyses of 2-phenyl- 1 -W-ethyl p-toluenesulfonate …
Number of citations: 21 www.sciencedirect.com

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